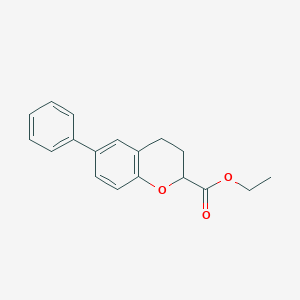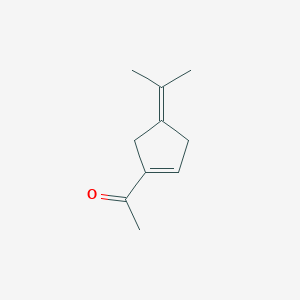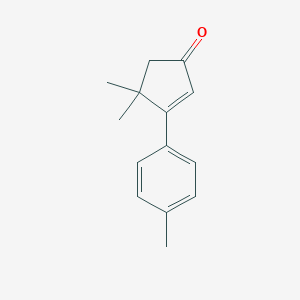
2-Cyclopenten-1-one, 4,4-dimethyl-3-(4-methylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopenten-1-one, 4,4-dimethyl-3-(4-methylphenyl)- is an organic compound that belongs to the class of cyclopentenones. Cyclopentenones are characterized by a five-membered ring containing both a double bond and a ketone group. This particular compound is notable for its structural complexity, which includes a dimethyl substitution at the 4-position and a 4-methylphenyl group at the 3-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopenten-1-one, 4,4-dimethyl-3-(4-methylphenyl)- can be achieved through various synthetic routes. One common method involves the alkylation of 3,5-dicarbetoxy-4-methyl-cyclopentane-1,2-dione followed by hydrolysis and decarboxylation of the resulting 3,5-dicarbetoxy-3,4-dimethyl-cyclopentane-1,2-dione . Another approach includes the elimination of α-bromo-cyclopentanone using lithium carbonate and Claisen condensation-decarboxylation-isomerization cascades of unsaturated diesters .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions, would apply to its production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclopenten-1-one, 4,4-dimethyl-3-(4-methylphenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the α,β-unsaturated carbonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
Applications De Recherche Scientifique
2-Cyclopenten-1-one, 4,4-dimethyl-3-(4-methylphenyl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a dienophile in Diels-Alder reactions.
Medicine: Its cytotoxic properties make it a candidate for anticancer research.
Mécanisme D'action
The mechanism of action of 2-Cyclopenten-1-one, 4,4-dimethyl-3-(4-methylphenyl)- involves its interaction with cellular components. As an α,β-unsaturated carbonyl compound, it can act as a Michael acceptor, reacting with nucleophiles in biological systems. This reactivity is crucial for its cytotoxic effects, as it can modify proteins and other biomolecules, leading to cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentenone: A simpler analog with a five-membered ring containing a double bond and a ketone group.
3,4-Dimethyl-2-cyclopenten-1-one: Similar in structure but lacks the 4-methylphenyl group.
4,4-Dimethyl-2-cyclopenten-1-one: Another analog with dimethyl substitution but without the 4-methylphenyl group.
Uniqueness
2-Cyclopenten-1-one, 4,4-dimethyl-3-(4-methylphenyl)- is unique due to its structural complexity, which includes both dimethyl and 4-methylphenyl substitutions. This complexity contributes to its distinct chemical reactivity and biological activity, setting it apart from simpler cyclopentenones.
Propriétés
Numéro CAS |
58812-72-9 |
|---|---|
Formule moléculaire |
C14H16O |
Poids moléculaire |
200.28 g/mol |
Nom IUPAC |
4,4-dimethyl-3-(4-methylphenyl)cyclopent-2-en-1-one |
InChI |
InChI=1S/C14H16O/c1-10-4-6-11(7-5-10)13-8-12(15)9-14(13,2)3/h4-8H,9H2,1-3H3 |
Clé InChI |
ABUVFPGLUDMUGS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=CC(=O)CC2(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


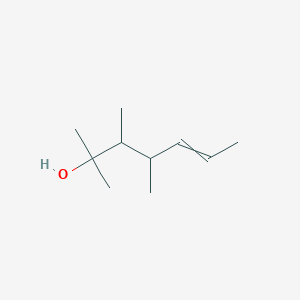
![N-[2-(9H-Thioxanthen-9-YL)ethyl]formamide](/img/structure/B14624072.png)

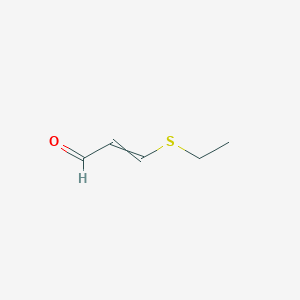
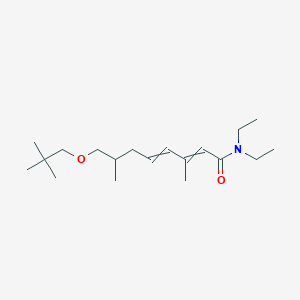

![(3-Phenylcyclopenta[b]pyran-2-yl)acetyl chloride](/img/structure/B14624104.png)
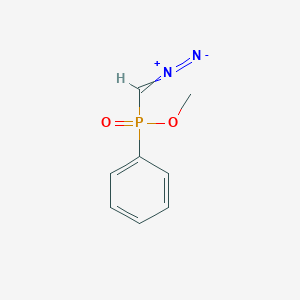
![4,4'-[(E)-Diazenediyl]bis(tetrafluoropyridine)](/img/structure/B14624124.png)
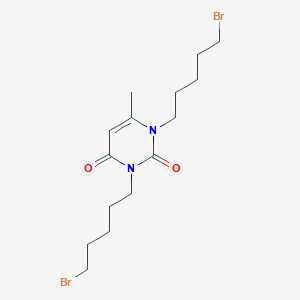

![Diethyl 2-[(tert-butylamino)methylidene]propanedioate](/img/structure/B14624134.png)
